

H-Pro-Phe-Me trifluoroacetate cell-based assay

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Compound of Interest

Compound Name: *H-Pro-Phe-Me trifluoroacetate*

CAS No.: 149673-08-5

Cat. No.: B583682

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Application Note: H-Pro-Phe-Me Trifluoroacetate Cellular Uptake & Bioactivation Assay

Abstract

This application note details the protocol for utilizing H-Pro-Phe-Me trifluoroacetate (L-Prolyl-L-phenylalanine methyl ester, TFA salt) as a chemical probe to evaluate Peptide Transporter (PEPT1/2) kinetics and intracellular carboxylesterase efficiency. Unlike chromogenic substrates (e.g., Pro-Phe-pNA) used for direct enzymatic readouts in lysates, H-Pro-Phe-Me is a non-fluorescent, cell-permeable ester. Its primary utility lies in studying the prodrug bioactivation mechanism: the molecule enters the cell via proton-coupled transport or passive diffusion and is subsequently hydrolyzed by cytosolic esterases into its bioactive free acid form, H-Pro-Phe. This guide provides a validated LC-MS/MS workflow to quantify this uptake and conversion, serving as a model for dipeptide prodrug development.

Scientific Background & Mechanism

Chemical Identity & Properties

- Compound: H-Pro-Phe-Me · TFA
- Sequence: Proline-Phenylalanine-Methyl Ester[1]

- Role: Dipeptide ester / Prodrug surrogate
- Salt Form: The Trifluoroacetate (TFA) salt ensures enhanced solubility and stability of the free amine compared to the HCl salt, though it requires pH buffering in cell culture.

Mechanism of Action

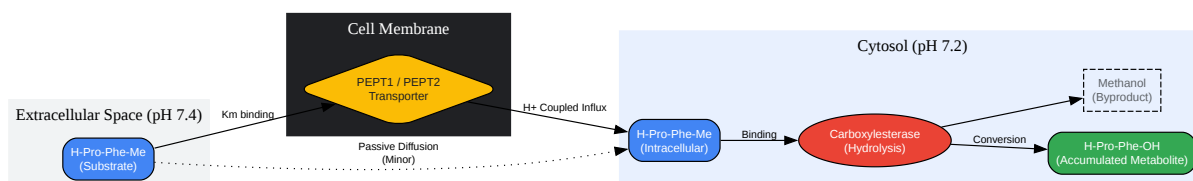
The assay leverages the "Trap and Cleave" principle.

- Influx: H-Pro-Phe-Me acts as a substrate for Solute Carrier Family 15 (SLC15A1/PEPT1) and SLC15A2/PEPT2 transporters.
- Bioactivation: Once cytosolic, ubiquitous non-specific esterases (carboxylesterases) hydrolyze the methyl ester group.
- Accumulation: The resulting free acid (H-Pro-Phe) is less membrane-permeable than the ester, leading to intracellular accumulation. This mimics the delivery mechanism of ester-prodrugs (e.g., Enalapril, Valacyclovir).

Note on Specificity: Unlike H-Leu-Leu-OMe, which polymerizes via Cathepsin C to induce lysosomal cell death (apoptosis) in immune cells, H-Pro-Phe-Me generally resists this polymerization due to the structural rigidity of the proline residue. Therefore, it serves as an excellent negative control in lysosomotropic toxicity assays.

Visualizing the Pathway

The following diagram illustrates the kinetic pathway of H-Pro-Phe-Me from extracellular administration to intracellular metabolism.



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Figure 1: Kinetic pathway of H-Pro-Phe-Me uptake via PEPT transporters and subsequent intracellular hydrolysis.

Materials & Equipment

Reagents

- Test Compound: H-Pro-Phe-Me · TFA (High purity >98%).
- Internal Standard (IS): H-Pro-Phe-OH-d5 (Deuterated) or Gly-Sar (for competition assays).
- Transport Buffer: HBSS (Hank's Balanced Salt Solution) adjusted to pH 6.0 (optimal for PEPT1) and pH 7.4.
- Lysis Buffer: 0.1% Formic acid in 50:50 Methanol/Water (stops esterase activity immediately).
- Cell Lines: Caco-2 (Human colorectal adenocarcinoma) or HEK293T overexpressing PEPT1.

Equipment

- LC-MS/MS System (Triple Quadrupole).
- 12-well tissue culture plates.
- Refrigerated Centrifuge.

Experimental Protocol

Phase 1: Preparation of Stock Solutions

- Stock: Dissolve H-Pro-Phe-Me · TFA in DMSO to 100 mM.
 - Critical Step: The TFA salt is acidic.[2][3] When diluting into HBSS, verify pH. A drop in pH below 5.5 can alter transporter kinetics artificially.
- Working Solution: Dilute Stock in HBSS (pH 6.0) to final concentrations of 0.1, 0.5, 1.0, and 5.0 mM.

Phase 2: Uptake & Conversion Assay

- Seeding: Seed Caco-2 cells (density cells/well) in 12-well plates. Allow to differentiate for 14–21 days to express PEPT1.
- Equilibration: Wash cells with pre-warmed HBSS (pH 6.0). Incubate for 10 min at 37°C.
- Dosing: Replace buffer with 500 µL of Working Solution (H-Pro-Phe-Me).
- Incubation: Incubate at 37°C for defined timepoints (e.g., 5, 15, 30, 60 min).
 - Control: Perform parallel incubation at 4°C to measure non-specific binding vs. active transport.
- Termination & Lysis:
 - Aspirate dosing solution rapidly.
 - Wash with ice-cold PBS (stops transport).
 - Add 300 µL Lysis Buffer (MeOH/Water/Formic Acid).
 - Scrape cells and collect lysate.

- Extraction: Vortex lysate for 1 min. Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant for LC-MS/MS.

Phase 3: LC-MS/MS Quantification

Quantify both the parent (Ester) and the metabolite (Acid).

| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | Retention Time |
|--------------|---------------|---------------|----------------|
| H-Pro-Phe-Me | 277.1 | 115.1 (Pro) | 3.2 min |
| H-Pro-Phe-OH | 263.1 | 115.1 (Pro) | 2.1 min |
| Internal Std | Varies | Varies | Varies |

Data Analysis & Interpretation

Calculate the Hydrolysis Ratio to determine intracellular esterase efficiency.

Interpretation Table:

| Observation | Biological Interpretation |
|-------------------------------------|--|
| High Total Uptake / Low Conversion | High PEPT1 activity, but low esterase susceptibility. The prodrug may fail to release the active moiety. |
| High Total Uptake / High Conversion | Ideal Prodrug profile. Rapid entry and rapid bioactivation. |
| Low Total Uptake | Poor substrate for PEPT1. Consider chemical modification of the N-terminus. |
| Uptake at 4°C ≈ Uptake at 37°C | Entry is dominated by passive diffusion, not active transport. |

Troubleshooting Guide

- Issue: Low Recovery of H-Pro-Phe-Me (Parent).

- Cause: Rapid hydrolysis during the extraction step.
- Solution: Ensure Lysis Buffer contains 0.1% Formic Acid and keep all samples on ice. The acid pH inhibits serine esterases.
- Issue: Cytotoxicity.
 - Cause: High concentrations of TFA salts can be toxic.
 - Solution: If using >1 mM, neutralize the stock solution with equimolar NaOH or use a buffer with higher capacity (HEPES) to maintain physiological pH.
- Issue: High Background in LC-MS.
 - Cause: Pro-Phe-Me can stick to plasticware.
 - Solution: Use low-binding tubes and include a solvent blank wash between runs.

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